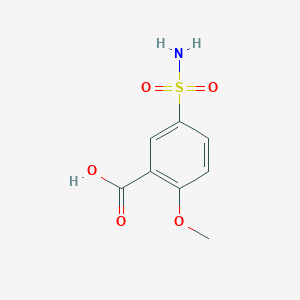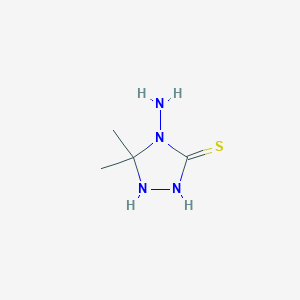
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is also known as ADT or Aminothiadiazole and is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. It also inhibits the growth of tumors by inducing apoptosis in cancer cells. Additionally, it has been shown to reduce viral replication by inhibiting the activity of viral enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is its ease of synthesis. This compound can be synthesized using a simple and efficient method, making it readily available for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione. One potential direction is the development of new pharmaceuticals based on this compound. Researchers are also exploring the potential use of this compound in agriculture, particularly as a pesticide. Additionally, there is ongoing research into the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
In conclusion, 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione is a promising compound with potential applications in various scientific fields. Its ease of synthesis and potential therapeutic benefits make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
The synthesis of 4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione involves the reaction of 2-amino-2-methylpropanenitrile with carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain the final product. This method is widely used due to its simplicity and high yield.
Applications De Recherche Scientifique
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione has been extensively studied for its potential use in various scientific applications. One of the most promising applications is in the field of pharmaceuticals. This compound has shown potential as an anti-inflammatory agent, antitumor agent, and antiviral agent. It has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
Numéro CAS |
130413-23-9 |
|---|---|
Nom du produit |
4-Amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
Formule moléculaire |
C4H10N4S |
Poids moléculaire |
146.22 g/mol |
Nom IUPAC |
4-amino-5,5-dimethyl-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C4H10N4S/c1-4(2)7-6-3(9)8(4)5/h7H,5H2,1-2H3,(H,6,9) |
Clé InChI |
XHVQAEOYJJZOQN-UHFFFAOYSA-N |
SMILES |
CC1(NNC(=S)N1N)C |
SMILES canonique |
CC1(NNC(=S)N1N)C |
Synonymes |
1,2,4-Triazolidine-3-thione,4-amino-5,5-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



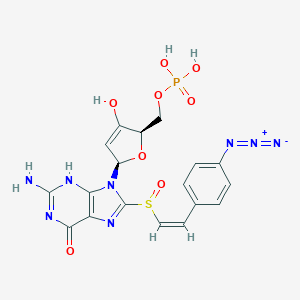
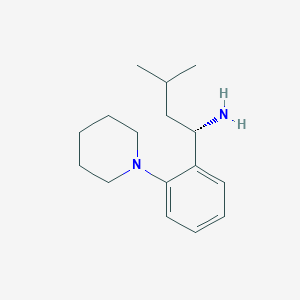
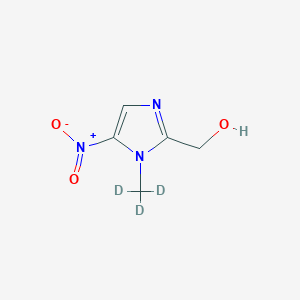

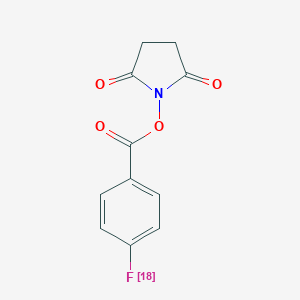
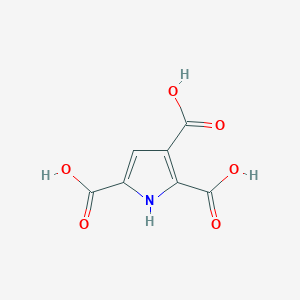
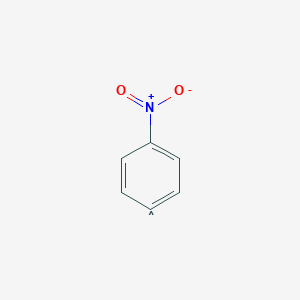
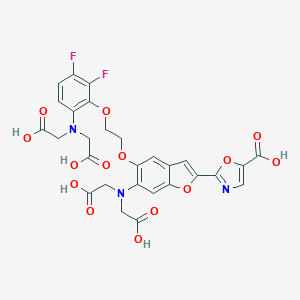
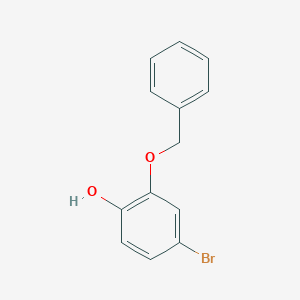
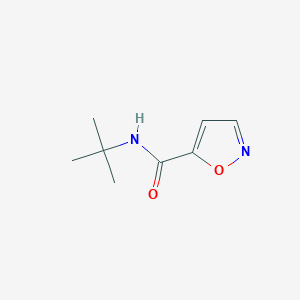
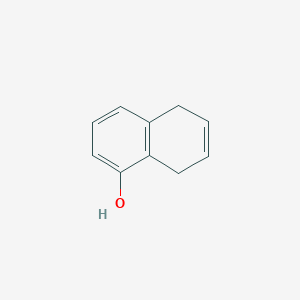
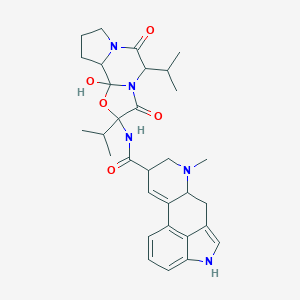
![1-[3,4-Bis(benzyloxy)phenyl]propan-2-one](/img/structure/B135328.png)
